11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
Description
Properties
Molecular Formula |
C23H31NO5S2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
11-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C23H31NO5S2/c1-2-29-19-15-17(12-13-18(19)25)16-20-22(28)24(23(30)31-20)14-10-8-6-4-3-5-7-9-11-21(26)27/h12-13,15-16,25H,2-11,14H2,1H3,(H,26,27)/b20-16- |
InChI Key |
XBGGLOIRWULQOT-SILNSSARSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps and Reagents
Benzylidene Group Formation
The 5-(3-ethoxy-4-hydroxybenzylidene) substituent is introduced via a Knoevenagel condensation or Schiff base reaction . This step requires precise control to ensure the (5Z)-configuration.
Reaction Mechanism
-
Activation of Aldehyde : 3-Ethoxy-4-hydroxybenzaldehyde reacts with a base (e.g., piperidine) to form a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the thiazolidine’s carbonyl carbon at position 5, followed by dehydration to form the α,β-unsaturated ketone.
-
Stereochemical Control : The (5Z)-configuration is stabilized by steric and electronic factors, though specific catalysts or solvents may influence selectivity.
Undecanoic Acid Chain Incorporation
The undecanoic acid moiety is typically introduced either during thiazolidine synthesis or via post-functionalization.
Method A: Direct Incorporation During Thiazolidine Formation
Method B: Post-Functionalization via Alkylation
Optimization Strategies
Solvent and Catalyst Selection
Temperature Control
Analytical Characterization
Key techniques for verifying the compound’s structure include:
-
1H/13C NMR : Confirms the (5Z)-configuration and undecanoic acid integration.
-
IR Spectroscopy : Detects carbonyl (C=O) and thioxo (C=S) groups.
-
Mass Spectrometry : Validates molecular weight (e.g., 353.4 g/mol for related analogs).
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Direct Incorporation | Single-step synthesis of thiazolidine-undecanoic acid | Limited flexibility for post-functionalization |
| Post-Functionalization | Enables sequential modification of substituents | Requires additional purification steps |
Chemical Reactions Analysis
Types of Reactions
11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and benzylidene group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidinone derivatives vary primarily in their benzylidene substituents and side chains. Below is a comparative analysis:
Biological Activity
The compound 11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a complex organic molecule that combines a thiazolidine ring with an undecanoic acid chain and a substituted benzylidene moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry, due to the reactivity of its functional groups.
Structural Characteristics
The molecular formula of this compound is , and it features several functional groups that contribute to its biological activity:
| Feature | Description |
|---|---|
| Thiazolidine Ring | Known for potential antimicrobial properties and modulation of metabolic pathways. |
| Undecanoic Acid Chain | Suggests possible applications in drug delivery systems and fatty acid metabolism. |
| Benzylidene Moiety | Enhances interaction with biological targets through π-π interactions. |
Biological Activities
Research indicates that thiazolidine derivatives, including this compound, may exhibit various biological activities:
-
Antimicrobial Properties :
- Thiazolidine derivatives have been shown to possess significant antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans .
- The undecanoic acid component is known for its antifungal properties, inhibiting conidial germination in Trichophyton rubrum at specific concentrations .
-
PPAR Modulation :
- The thiazolidine structure may act as a modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation .
- Antitumor Activity :
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- The thiazolidine ring can inhibit enzyme activities critical for pathogen survival.
- The benzylidene group enhances binding affinity to protein targets through non-covalent interactions.
- The undecanoic acid chain may facilitate cellular uptake and enhance bioavailability of the active components.
Case Studies
Several studies have highlighted the biological potential of thiazolidine derivatives similar to This compound :
Study 1: Antimicrobial Efficacy
A recent study demonstrated that thiazolidine derivatives exhibited antimicrobial activity against MRSA strains, with some compounds showing efficacy comparable to traditional antibiotics . This suggests that our compound may also possess similar properties.
Study 2: PPAR Activation
Another investigation focused on the role of thiazolidine derivatives in activating PPARγ, which plays a significant role in glucose metabolism and fat storage. Compounds that activate this receptor could have therapeutic implications for metabolic disorders .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives under reflux in acetic acid with sodium acetate as a catalyst. Key steps include forming the thiazolidinone core and introducing the undecanoic acid chain via alkylation or acylation. Optimizing solvent choice (e.g., ethanol or DMF), temperature (reflux at 80–110°C), and inert atmospheres minimizes side reactions and improves yields . Purification via recrystallization (e.g., acetic acid/ethanol mixtures) or column chromatography is critical for isolating the (5Z)-isomer .
Q. How is structural characterization performed to confirm the (5Z)-configuration and substituent placement?
Advanced spectroscopic methods are essential:
- NMR : H and C NMR verify the benzylidene proton (δ 7.5–8.2 ppm) and thioxo group (C=S at ~170 ppm). NOESY confirms the (5Z)-stereochemistry through spatial proximity of the benzylidene proton and thiazolidinone ring protons .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 460.149 for CHNOS) .
- IR : Stretching frequencies for C=O (1650–1750 cm) and C=S (1200–1250 cm) validate core functional groups .
Q. What are the key physicochemical properties affecting its solubility and stability?
The undecanoic acid chain enhances lipophilicity (logP ~3.5), limiting aqueous solubility but improving membrane permeability. Stability studies in buffers (pH 4–9) and under UV light reveal degradation via thioxo group oxidation or benzylidene isomerization. Storage at –20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with shorter/longer aliphatic chains or substituted benzylidenes?
- Aliphatic chain length : The C11 chain in this compound increases cellular uptake compared to C6 analogs but reduces solubility. Methylation of the carboxylic acid (e.g., ethyl ester prodrugs) balances bioavailability .
- Benzylidene substituents : The 3-ethoxy-4-hydroxy group enhances hydrogen bonding with kinases (e.g., EGFR), while halogenated analogs (e.g., 4-Cl) prioritize hydrophobic interactions .
- Thiazolidinone modifications : Replacing the 4-oxo with a 2-oxo group decreases potency, highlighting the importance of the thioxo-4-oxo motif .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in IC values (e.g., anticancer activity ranging from 1–50 µM) often stem from assay conditions (e.g., serum protein binding) or isomer purity. Solutions include:
- HPLC purity checks : Ensure >95% (5Z)-isomer content .
- Standardized assays : Use cell lines with consistent expression of targets (e.g., HT-29 for colon cancer) and control for solvent effects (e.g., DMSO concentration) .
- Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile activity trends with structural variations .
Q. How can computational modeling guide the optimization of its pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME forecast poor oral bioavailability due to high molecular weight (>450 Da) but suggest prodrug derivatization (e.g., esterification) to improve absorption .
- Target engagement : MD simulations reveal stable binding of the benzylidene moiety to PPARγ’s ligand-binding domain, supporting antidiabetic potential. Free-energy calculations (MM-PBSA) quantify binding affinity changes for substituent modifications .
Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized targets like cyclooxygenase-2 .
- Fluorescence quenching : Monitors interactions with serum albumin (e.g., BSA) to predict plasma protein binding .
- Enzymatic assays : Couple with LC-MS to track metabolite formation (e.g., CYP450-mediated oxidation) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
